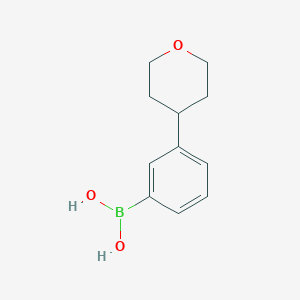
3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid
Übersicht
Beschreibung
3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid is a chemical compound with the molecular formula C11H15BO3 . It is used as a reagent in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity . It also plays an important role as an intermediate for organic synthesis in the agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of compounds similar to 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid often involves the use of olefin metathesis and double bond migration sequence of allyl ethers to cyclic enol ethers . A formal [3 + 3] cycloaddition process is also considered from a synthetic point of view .Molecular Structure Analysis
The molecular weight of 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid is 206.05 g/mol . Its InChI code is 1S/C11H15BO3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9,13-14H,4-7H2 .Chemical Reactions Analysis
3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid is used in the synthesis of dichloroacetamide analogs displaying high anti-cancer activity . It is also used in the synthesis of organic semiconductors .Physical And Chemical Properties Analysis
3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid is a white to yellow solid . It has a molecular weight of 222.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid” is a fundamental organic chemical raw material . It is used in fine chemical engineering and plastic industries .
Pesticide Manufacturing
This compound is also an important raw material in the production of pesticides .
Pharmaceutical Industry
In the pharmaceutical industry, “3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid” is used in the synthesis of various drugs .
Anti-Cancer Research
This compound is used as a reagent in the synthesis of dichloroacetamide analogs, which display high anti-cancer activity .
Organic Semiconductor Synthesis
“3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid” is used in the synthesis of organic semiconductors .
Synthesis of Tetrahydropyranylated Products
3,4-Dihydro-2H-pyran, a related compound, can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
Synthesis of Tetrahydropyran Derivatives
3,4-Dihydro-2H-pyran can also be used to synthesize tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .
Wirkmechanismus
Target of Action
It is known to be a reagent in the synthesis of certain compounds with anti-cancer activity , suggesting that its targets may be related to cancer pathways.
Mode of Action
Boronic acids and their esters are known to interact with proteins and enzymes in the body, potentially altering their function .
Biochemical Pathways
Given its use in the synthesis of anti-cancer compounds , it may be involved in pathways related to cell growth and proliferation.
Result of Action
Given its use in the synthesis of compounds with anti-cancer activity , it may contribute to the inhibition of cell growth and proliferation.
Action Environment
The action of 3-(tetrahydro-2H-pyran-4-yl)phenylboronic acid can be influenced by environmental factors. For instance, boronic acids and their esters are known to be only marginally stable in water, and their reaction rate can be considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH and other conditions of its environment.
Safety and Hazards
Eigenschaften
IUPAC Name |
[3-(oxan-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9,13-14H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPOUXHSDAYOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2CCOCC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







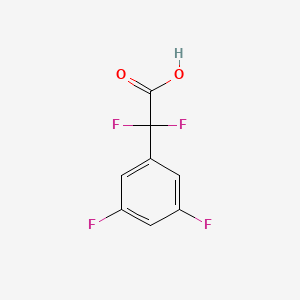
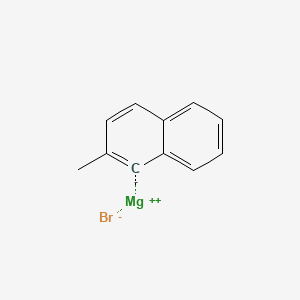
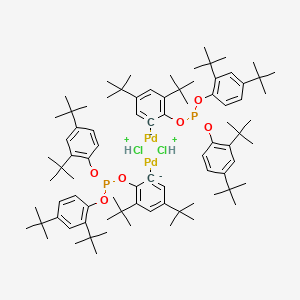
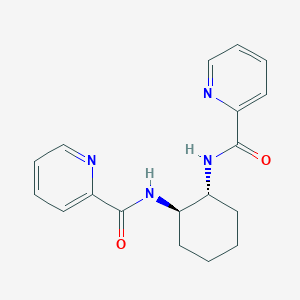




![2-[Bis(1-adamantyl)phosphino]biphenyl](/img/structure/B3068049.png)
